{3-[(Cyclopropylmethyl)amino]phenyl}methanol
Description
{3-[(Cyclopropylmethyl)amino]phenyl}methanol is a substituted phenylmethanol derivative featuring a cyclopropylmethyl amino group (-NH-CH₂-cyclopropyl) at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) group at the para position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the cyclopropyl moiety.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[3-(cyclopropylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-10-2-1-3-11(6-10)12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
CJMNETUMLVOYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Cyclopropylmethyl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with cyclopropylmethylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with cyclopropylmethylamine to form the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
While specific industrial production methods for {3-[(Cyclopropylmethyl)amino]phenyl}methanol are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{3-[(Cyclopropylmethyl)amino]phenyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}carboxylic acid.
Reduction: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(Cyclopropylmethyl)amino]phenyl}methanol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(Cyclopropylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations :
- Substituent Effects: The cyclopropylmethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methoxy in 4-amino-3-methoxy-benzenemethanol) .
- Polarity: The hydroxymethyl group contributes to hydrogen bonding capacity, which may improve aqueous solubility relative to non-polar analogs like cyclopropyl(3-propylphenyl)methanol .
- Electronic Effects: Electron-withdrawing groups (e.g., methanesulfonyl in ) could alter reactivity or binding affinity compared to electron-donating amino groups.
Key Insights :
- Kinase Inhibition: While the target compound lacks a purine scaffold, its cyclopropylmethyl amino group may mimic substituents in kinase inhibitors (e.g., 4f, 4g) that enhance target engagement .
- Bioavailability : The cyclopropyl group balances lipophilicity better than adamantyl (in 3b), which may reduce metabolic instability while maintaining membrane penetration .
- Anti-Inflammatory Potential: Structural parallels to phenolic compounds (e.g., hydroxyl positioning) suggest possible anti-inflammatory activity, though direct evidence is needed .
Biological Activity
{3-[(Cyclopropylmethyl)amino]phenyl}methanol, also known as 3-{[(Cyclopropylmethyl)amino]methyl}phenol, is a compound that has garnered attention for its potential biological activities. Characterized by a phenolic structure with an amino substituent, this compound exhibits significant interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.25 g/mol
- Structure : The compound features a cyclopropylmethylamino group attached to a phenolic ring, allowing for diverse reactivity and biological interactions.
Enzyme Inhibition
Recent studies highlight the compound's potential as an enzyme inhibitor. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme in various signaling pathways. The compound demonstrated an IC50 value of approximately 8 nM, indicating potent inhibitory activity . Additionally, it has been associated with the inhibition of other kinases such as IKK-β and ROCK-1, further supporting its role in modulating critical cellular processes .
Receptor Binding
The phenolic group in {3-[(Cyclopropylmethyl)amino]phenyl}methanol is capable of forming hydrogen bonds with target proteins, while the cyclopropylmethylamino moiety interacts favorably with hydrophobic pockets within these proteins. This dual interaction mechanism suggests that the compound may influence pathways related to inflammation and pain signaling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of {3-[(Cyclopropylmethyl)amino]phenyl}methanol, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 3-{[(Cyclopropyl)(propyl)amino]methyl}phenol | C12H17NO | 191.27 g/mol | Different side chain effects impacting reactivity |
| 3-{[(Cyclopropyl)methyl]aniline} | C10H12N | 174.24 g/mol | Amino group alters binding affinity |
| 3-{[(Cyclopropyl)methyl]benzoic acid} | C11H13O2 | 205.25 g/mol | Carboxylic acid functionality introduces different reactivity |
This table illustrates how the structural variations impact the biological activity and potential applications of these compounds.
Study on GSK-3β Inhibition
A detailed investigation into the GSK-3β inhibitory activity revealed that compounds with cyclopropyl substituents exhibited enhanced potency compared to other configurations. The study emphasized that smaller substituents like methyl reduced activity, whereas cyclopropyl groups maintained or increased inhibitory effects .
Metabolic Stability
Research on metabolic stability indicated that {3-[(Cyclopropylmethyl)amino]phenyl}methanol showed negligible degradation in mouse liver microsomes, suggesting favorable pharmacokinetic properties that could enhance its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
